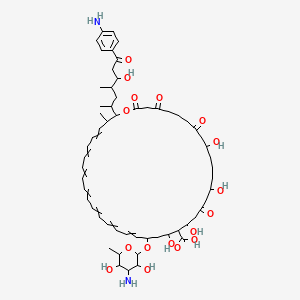

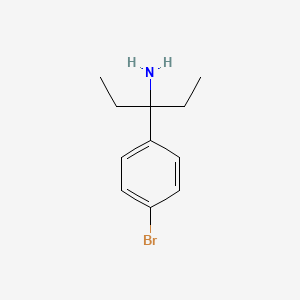

![molecular formula C12H9NaO2S B12298904 Sodium [1,1'-biphenyl]-4-sulfinate](/img/structure/B12298904.png)

Sodium [1,1'-biphenyl]-4-sulfinate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Le 4-sulfinate de sodium [1,1’-biphényl] est un sel de sodium organique dérivé de l'acide [1,1’-biphényl]-4-sulfonique. Il se présente sous la forme d'une poudre cristalline blanche soluble dans l'eau et est couramment utilisé dans diverses réactions chimiques et applications industrielles. Ce composé est connu pour son rôle d'intermédiaire en synthèse organique et son utilité dans la préparation d'autres composés chimiques.

Méthodes De Préparation

Voies de synthèse et conditions de réaction : La synthèse du 4-sulfinate de sodium [1,1’-biphényl] implique généralement la sulfonation du biphényl suivie d'une neutralisation à l'aide d'hydroxyde de sodium. Le processus peut être résumé comme suit :

Sulfonation : Le biphényl est traité avec de l'acide sulfurique pour introduire le groupe acide sulfonique, formant l'acide [1,1’-biphényl]-4-sulfonique.

Neutralisation : L'acide sulfonique résultant est ensuite neutralisé avec de l'hydroxyde de sodium pour produire le 4-sulfinate de sodium [1,1’-biphényl].

Méthodes de production industrielle : En milieu industriel, la production du 4-sulfinate de sodium [1,1’-biphényl] est réalisée dans des réacteurs à grande échelle où des conditions de température et de pression contrôlées sont maintenues pour garantir un rendement et une pureté élevés. Le processus implique une surveillance et une optimisation continues des paramètres de réaction afin de garantir une production efficace.

Analyse Des Réactions Chimiques

Types de réactions : Le 4-sulfinate de sodium [1,1’-biphényl] subit diverses réactions chimiques, notamment :

Oxydation : Il peut être oxydé pour former des dérivés d'acide sulfonique.

Réduction : Les réactions de réduction peuvent le convertir en sulfures correspondants.

Substitution : Il participe à des réactions de substitution nucléophile, où le groupe sulfonate peut être remplacé par d'autres nucléophiles.

Réactifs et conditions courantes :

Oxydation : Les agents oxydants courants comprennent le peroxyde d'hydrogène et le permanganate de potassium.

Réduction : Des agents réducteurs tels que le borohydrure de sodium ou l'hydrure de lithium et d'aluminium sont utilisés.

Substitution : Les conditions typiques impliquent l'utilisation de nucléophiles forts comme le méthylate de sodium ou le tert-butylate de potassium.

Principaux produits :

Oxydation : Produit des acides sulfoniques.

Réduction : Produit des sulfures.

Substitution : Donne lieu à divers dérivés du biphényl substitués.

4. Applications de la recherche scientifique

Le 4-sulfinate de sodium [1,1’-biphényl] a une large gamme d'applications dans la recherche scientifique :

Chimie : Il est utilisé comme intermédiaire dans la synthèse de colorants, de pigments et d'autres composés organiques.

Biologie : Il sert de réactif dans les dosages biochimiques et les études impliquant des réactions de sulfonation.

Médecine : Le composé est étudié pour son potentiel dans le développement de médicaments et comme élément constitutif des produits pharmaceutiques.

Industrie : Il est utilisé dans la production de détergents, de tensioactifs et d'autres produits chimiques industriels.

5. Mécanisme d'action

Le mécanisme d'action du 4-sulfinate de sodium [1,1’-biphényl] implique sa capacité à agir comme nucléophile ou électrophile dans diverses réactions chimiques. Son groupe sulfonate peut participer à des réactions de substitution nucléophile, tandis que la partie biphényl fournit un système aromatique stable qui peut subir une substitution électrophile aromatique. Les cibles moléculaires et les voies impliquées dépendent de la réaction et de l'application spécifiques.

Composés similaires :

- 4-Sulfinate de sodium [1,1’-biphényl]

- 3-Sulfinate de sodium [1,1’-biphényl]

- 4-Sulfonate de sodium [1,1’-biphényl]

Comparaison :

- 4-Sulfinate de sodium [1,1’-biphényl] est unique en raison de la position spécifique de son groupe sulfonate, qui influence sa réactivité et ses applications. Comparé à ses isomères, il peut présenter un comportement chimique et une utilité en synthèse différents.

- 2-Sulfinate de sodium [1,1’-biphényl] et 3-Sulfinate de sodium [1,1’-biphényl] ont des groupes sulfonate à des positions différentes, ce qui entraîne des variations de leurs propriétés chimiques et de leur réactivité.

- 4-Sulfonate de sodium [1,1’-biphényl] est un autre composé apparenté, mais il diffère par sa forme ionique et ses applications spécifiques.

Cette vue d'ensemble complète met en évidence l'importance du 4-sulfinate de sodium [1,1’-biphényl] dans divers domaines et ses propriétés chimiques uniques.

Applications De Recherche Scientifique

Sodium [1,1’-biphenyl]-4-sulfinate has a wide range of applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of dyes, pigments, and other organic compounds.

Biology: It serves as a reagent in biochemical assays and studies involving sulfonation reactions.

Medicine: The compound is explored for its potential in drug development and as a building block for pharmaceuticals.

Industry: It is utilized in the production of detergents, surfactants, and other industrial chemicals.

Mécanisme D'action

The mechanism of action of sodium [1,1’-biphenyl]-4-sulfinate involves its ability to act as a nucleophile or electrophile in various chemical reactions. Its sulfonate group can participate in nucleophilic substitution reactions, while the biphenyl moiety provides a stable aromatic system that can undergo electrophilic aromatic substitution. The molecular targets and pathways involved depend on the specific reaction and application.

Comparaison Avec Des Composés Similaires

- Sodium [1,1’-biphenyl]-2-sulfinate

- Sodium [1,1’-biphenyl]-3-sulfinate

- Sodium [1,1’-biphenyl]-4-sulfonate

Comparison:

- Sodium [1,1’-biphenyl]-4-sulfinate is unique due to its specific sulfonate group position, which influences its reactivity and applications. Compared to its isomers, it may exhibit different chemical behavior and utility in synthesis.

- Sodium [1,1’-biphenyl]-2-sulfinate and Sodium [1,1’-biphenyl]-3-sulfinate have sulfonate groups at different positions, leading to variations in their chemical properties and reactivity.

- Sodium [1,1’-biphenyl]-4-sulfonate is another related compound, but it differs in its ionic form and specific applications.

This comprehensive overview highlights the significance of sodium [1,1’-biphenyl]-4-sulfinate in various fields and its unique chemical properties

Propriétés

Formule moléculaire |

C12H9NaO2S |

|---|---|

Poids moléculaire |

240.26 g/mol |

Nom IUPAC |

sodium;4-phenylbenzenesulfinate |

InChI |

InChI=1S/C12H10O2S.Na/c13-15(14)12-8-6-11(7-9-12)10-4-2-1-3-5-10;/h1-9H,(H,13,14);/q;+1/p-1 |

Clé InChI |

ZCOLEKULGWLSNN-UHFFFAOYSA-M |

SMILES canonique |

C1=CC=C(C=C1)C2=CC=C(C=C2)S(=O)[O-].[Na+] |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

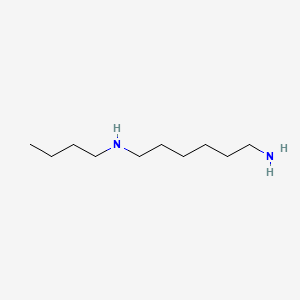

![N-(7-butan-2-yl-2-hydroxy-5-oxo-4-propan-2-yl-3-oxa-6,9-diazatricyclo[7.3.0.02,6]dodecan-4-yl)-7-methyl-6,6a,8,9,10,10a-hexahydro-4H-indolo[4,3-fg]quinoline-9-carboxamide](/img/structure/B12298851.png)

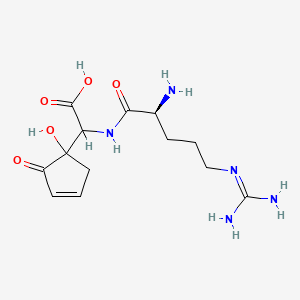

![3-(3,4-Dichlorophenyl)-2-(ethoxymethyl)-8-methyl-8-azabicyclo[3.2.1]octane](/img/structure/B12298856.png)

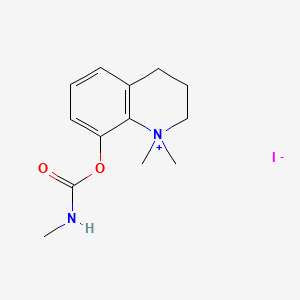

![4aH-thieno[2,3-d]pyrimidin-4-one](/img/structure/B12298887.png)

![(2R,4S)-1-[(2S)-2-(5-aminopentanoylamino)-3,3-dimethyl-butanoyl]-4-hydroxy-N-[[4-(4-methylthiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide](/img/structure/B12298890.png)

![2-amino-N-[4-amino-3-[3-amino-6-(methylaminomethyl)oxan-2-yl]oxy-2-hydroxy-6-methoxycyclohexyl]-N-methylacetamide](/img/structure/B12298896.png)